molecular formula C13H22ClN B13045997 (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl

Cat. No.: B13045997
M. Wt: 227.77 g/mol
InChI Key: VQXWQXANDPCDJY-ZOWNYOTGSA-N
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Description

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features a phenyl ring substituted with two methyl groups and a pentyl chain attached to an amine group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethylphenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

    Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral acid.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.

    1-(2,5-Dimethylphenyl)pentan-1-amine: The non-chiral version of the compound.

    1-(2,5-Dimethylphenyl)pentan-1-ol: An alcohol derivative with different chemical properties.

Uniqueness

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets and distinct chemical reactivity compared to its non-chiral or enantiomeric counterparts.

Properties

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

(1S)-1-(2,5-dimethylphenyl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3;/h7-9,13H,4-6,14H2,1-3H3;1H/t13-;/m0./s1

InChI Key

VQXWQXANDPCDJY-ZOWNYOTGSA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC(=C1)C)C)N.Cl

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)C)C)N.Cl

Origin of Product

United States

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